molecular formula C12H21NO3 B1176958 p55CDC protein CAS No. 156288-95-8

p55CDC protein

Cat. No.: B1176958
CAS No.: 156288-95-8
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Description

The p55CDC protein, also known as Cell Division Cycle 20 (CDC20), is a key regulatory protein essential for proper cell division in mammalian cells . Its expression is tightly cell cycle-controlled, commencing at the G1/S transition, peaking during M phase, and being abruptly degraded at the M/G1 transition . p55CDC is a crucial activator and substrate specifier for the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key proteins for degradation to drive cell cycle progression . It is a central component of the spindle assembly checkpoint, a critical control mechanism that ensures the fidelity of chromosome segregation . During mitosis, p55CDC localizes to kinetochores and mediates the association between the checkpoint protein Mad2 and the APC/C, thereby acting as a target for the checkpoint signal that inhibits anaphase onset until all chromosomes are properly attached to the spindle . Microinjection of anti-p55CDC antibodies causes metaphase arrest, underscoring its non-redundant role in the metaphase-to-anaphase transition . Structurally, p55CDC contains seven WD repeats that form a propeller structure facilitating protein-protein interactions, similar to the beta-subunit of G proteins . Beyond its core mitotic functions, research indicates that p55CDC overexpression can prematurely drive cells into S phase and increase susceptibility to apoptosis, while its inhibition can block granulocyte differentiation, highlighting its pleiotropic effects on cell fate decisions . This recombinant human this compound is intended for Research Use Only and is not approved for human or diagnostic use.

Properties

CAS No.

156288-95-8

Molecular Formula

C12H21NO3

Synonyms

p55CDC protein

Origin of Product

United States

Molecular Architecture and Expression of the P55cdc Protein

Genomic Locus and Transcriptional Regulation of p55CDC Protein Expression

The gene encoding the this compound, CDC20, is highly expressed in proliferating cells but not in those that are differentiated or have exited the cell cycle. nih.govnih.gov In rats, the p55Cdc gene spans a 5.3-kb genomic region and is composed of 10 exons, with sizes ranging from 97 to 373 base pairs. nih.gov The human CDC20 gene is located on chromosome 1p34.2. wikipedia.org

The promoter region of the p55Cdc gene contains several key elements that control its transcription, including a TATA box and four E-box consensus sequences. nih.gov These are binding sites for transcription factors that regulate gene expression. nih.gov The transcription of CDC20 is also reported to be regulated by the E2F transcription factor through a specific element known as the Cell cycle Site Regulating p55Cdc/Fizzy transcription (SIRF). frontiersin.org Additionally, the tumor suppressor p53 has been shown to control the transcription of CDC20. frontiersin.org

The expression of p55CDC is tightly linked to the cell cycle, with its levels accumulating during the G2 phase and peaking in mitosis. frontiersin.orgmolbiolcell.org This cell cycle-dependent expression is crucial for its role in mitotic progression. frontiersin.org

Translational Control Mechanisms Governing this compound Synthesis

While transcriptional regulation plays a significant role in controlling p55CDC levels, there is also evidence for translational control mechanisms. biologists.com The synthesis of the this compound begins at the G1/S transition of the cell cycle. rupress.org The process of protein synthesis, or translation, involves the recruitment of ribosomes to the messenger RNA (mRNA) transcript, a step facilitated by initiation factors. numberanalytics.com The ribosome then moves along the mRNA, decoding the genetic information to assemble the polypeptide chain. numberanalytics.com The rate and specificity of this process can be modulated by various factors, including the secondary structure of the mRNA and the activity of initiation factors. numberanalytics.com In the case of p55CDC, the sharp decrease in its protein levels in late mitosis, which requires the active APC/C and the proteasome, suggests that the stability of the protein is also tightly regulated post-translationally. biologists.com

Structural Organization and Functional Domains of this compound (e.g., WD40 Repeats)

The this compound is characterized by the presence of multiple WD40 repeats at its C-terminus. wikipedia.orgnih.gov These repeats, each approximately 40 amino acids long and often ending in a tryptophan-aspartic acid (W-D) dipeptide, are a common feature in proteins involved in forming large complexes. wikipedia.org The WD40 repeats of p55CDC fold into a seven-bladed beta-propeller structure. wikipedia.orgplos.org This propeller structure acts as a scaffold for protein-protein interactions, which is essential for its function in recognizing and binding to substrates of the APC/C. wikipedia.orgcellsignal.comresearchgate.net

Domains are distinct functional and structural units within a protein that are often responsible for a specific function or interaction. ebi.ac.uk The WD40 domain of p55CDC is crucial for its ability to mediate the degradation of key cell cycle proteins. embopress.org In addition to the WD40 repeats, the human this compound, which is about 499 amino acids long, contains several other important motifs near its N-terminus. These include a C-box, a KEN-box, a Mad2-interacting motif, and a Cry box, which are all involved in its regulatory interactions. wikipedia.org

Post-Translational Modifications of this compound and Their Functional Impact

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly impact its activity, localization, and interactions with other molecules. thermofisher.commdpi.com These modifications play a crucial role in regulating the function of p55CDC. rupress.org

Phosphorylation of this compound

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acids, is a key regulatory mechanism for p55CDC. abcam.com The protein exhibits changes in its phosphorylation state throughout the cell cycle. rupress.org The human this compound has at least four phosphorylation sites near its N-terminus. wikipedia.org For CDC20 to bind and activate the APC/C, specific subunits of the APC/C must be phosphorylated by cyclin-dependent kinases (Cdks), particularly Cdk1. wikipedia.org This ensures that APC/C activation by CDC20 occurs specifically during mitosis when Cdk activity is high. wikipedia.org Furthermore, the BUBR1 kinase has been shown to phosphorylate p55CDC in vitro, and this phosphorylation appears to be linked to the activation of the spindle assembly checkpoint. researchgate.net It has also been suggested that M-phase promoting factor (MPF) phosphorylates Cdc20 during mitosis. rupress.org

Ubiquitination and SUMOylation of this compound

Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation by the proteasome. abcam.com The levels of this compound are regulated by ubiquitin-mediated proteolysis, with the protein being degraded at the end of mitosis. molbiolcell.orgrupress.org This degradation is essential for the proper exit from mitosis. molbiolcell.org

SUMOylation is a similar process involving the attachment of a small ubiquitin-like modifier (SUMO) protein. mdpi.com While direct evidence for SUMOylation of p55CDC itself is less documented in the initial search, the processes of ubiquitination and SUMOylation are known to be critical for the regulation of proteins involved in the cell cycle. mdpi.comthebiogrid.org206.108.122 For instance, the APC/C subunit APC4 is sumoylated during mitosis, which is important for the timely activation of the APC/C. elifesciences.org These two modifications can sometimes target the same protein, leading to complex regulatory outcomes. mdpi.com

Other Post-Translational Modifications and Their Regulatory Roles

Beyond phosphorylation and ubiquitination, other PTMs can also influence protein function. thermofisher.comwikipedia.org These can include acetylation, methylation, glycosylation, and proteolytic cleavage. thermofisher.commdpi.comabcam.com For example, acetylation can affect gene expression and protein stability. thermofisher.com While specific details on other PTMs of p55CDC are not extensively covered in the provided search results, the complex regulation of the cell cycle suggests that a variety of modifications could be involved in fine-tuning its activity. frontiersin.org

Cellular and Subcellular Dynamics of P55cdc Protein

Subcellular Localization and Compartmentalization of p55CDC Protein During the Cell Cycle

p55CDC exhibits dynamic changes in its subcellular localization throughout the cell cycle, reflecting its diverse roles in regulating mitotic events. Studies using immunofluorescence and GFP-tagged p55CDC have provided insights into its distribution.

During interphase, p55CDC is generally present in the cytoplasm and can be associated with the cytoskeleton, including centrosomes. uniprot.orgproteinatlas.orgwikigenes.org As cells enter mitosis, p55CDC becomes prominently concentrated at kinetochores, the protein structures on chromosomes where spindle microtubules attach. uniprot.orgwikigenes.orgnih.govresearchgate.net This kinetochore localization is observed from late prophase through metaphase and is critical for the function of the spindle assembly checkpoint (SAC). wikigenes.orgnih.govresearchgate.net

Beyond kinetochores, p55CDC is also found associated with spindle microtubules and spindle poles during mitosis. uniprot.orgwikigenes.orgresearchgate.net Some diffuse cytoplasmic p55CDC is also present. wikigenes.orgresearchgate.net The localization to these different mitotic structures highlights its involvement in various aspects of spindle function and chromosome segregation.

The levels of this compound fluctuate during the cell cycle, with expression initiating at the G1/S transition and reaching peak levels in M phase before decreasing in G1. mdpi.comresearchgate.netnih.govembopress.org This cell cycle-regulated expression contributes to its compartmentalization and availability at specific times.

Table 1: Summary of p55CDC Subcellular Localization During the Cell Cycle

Cell Cycle PhaseMain Localization(s)Notes
InterphaseCytoplasm, Centrosomes, CytoskeletonDiffuse cytoplasmic pool, association with microtubule organizing center. uniprot.orgproteinatlas.orgwikigenes.org
Mitosis (Prophase-Metaphase)Kinetochores, Spindle Poles, Spindle MicrotubulesConcentrates at kinetochores, also found on spindle structures. uniprot.orgwikigenes.orgnih.govresearchgate.net
Mitosis (Anaphase-Telophase)Diminishing at Kinetochores, CytoplasmSignal at kinetochores decreases rapidly as cells exit mitosis. nih.govresearchgate.net
G1Low levelsProtein levels are lowest in G1. nih.govembopress.org

Dynamic Relocation and Spatiotemporal Regulation of this compound

The localization of p55CDC is not static but involves dynamic relocation and is subject to precise spatiotemporal regulation throughout mitosis. This dynamic behavior is crucial for its role in activating the APC/C at the appropriate time and location.

Fluorescence recovery after photobleaching (FRAP) studies have shown that p55CDC exhibits rapid dynamics at kinetochores and spindle poles, with fast exchange rates with the cytoplasmic pool. nih.gov This rapid turnover is independent of microtubules, suggesting a dynamic association with these structures. nih.gov The rapid exchange of p55CDC at kinetochores is distinct from that of other SAC proteins like Mad2 and may be related to how the checkpoint signal is transmitted. nih.gov

The spatiotemporal regulation of p55CDC activity is also influenced by its interaction with the APC/C and the MCC. The formation of the MCC, which includes Mad2, BubR1, Bub3, and p55CDC, inhibits APC/C activity by sequestering p55CDC or the APC/C-p55CDC complex. wikipedia.orgnih.govplos.orgnih.gov This complex is assembled at unattached kinetochores, ensuring that anaphase onset is delayed until all chromosomes are properly attached to the spindle. wikipedia.orgnih.gov The disassembly of the MCC is necessary for the full activation of APC/C-p55CDC and the initiation of anaphase. nih.gov

Phosphorylation also plays a significant role in regulating p55CDC activity and potentially its localization. p55CDC is phosphorylated during mitosis, and this modification can influence its interaction with the APC/C and other regulatory proteins. uniprot.orgnih.gov For instance, phosphorylation by BUB1 kinase can inhibit APC/C-p55CDC catalytically. plos.org Deacetylation by SIRT2 has been shown to enhance the interaction of p55CDC with CDC27, an APC/C subunit, leading to APC/C activation. uniprot.org

The temporal pattern of APC/C-p55CDC activity is well-established, with activity initiating at the onset of prometaphase, peaking in late prometaphase/metaphase, and decreasing during mitotic exit. nih.govnih.gov This activity profile correlates with the observed dynamics of p55CDC localization and complex formation. nih.gov

Interplay of this compound with Cellular Organelles and Structures

p55CDC interacts with various cellular organelles and structures to carry out its functions in cell division and potentially other cellular processes.

A primary interaction partner is the APC/C, a multi-subunit ubiquitin ligase predominantly localized in the cytoplasm and associated with the spindle. uniprot.orgjensenlab.orgnih.govnih.gov p55CDC binding to the APC/C is essential for its activation and substrate recognition. uniprot.orgjensenlab.orgnih.gov The assembly and activity of the APC/C-p55CDC complex are tightly regulated in time and space. nih.govncl.ac.uk

p55CDC also interacts with components of the SAC, which primarily localize to kinetochores in response to improper spindle attachment. wikigenes.orgfrontiersin.org The formation of the MCC, involving p55CDC, Mad2, BubR1, and Bub3, is a key interaction that inhibits APC/C activity and delays anaphase. wikipedia.orgnih.govplos.orgnih.gov While Mad2 is known to bind to p55CDC, the interaction between HsMAD1 and p55CDC appears to be fleeting in mammalian cells, although they are associated in yeast. biologists.com

Centrosomes, which function as microtubule-organizing centers and spindle poles, are another location where p55CDC is found. uniprot.orgproteinatlas.orgwikigenes.orgnih.gov p55CDC's presence at centrosomes and spindle poles suggests a role in spindle assembly or function, although its exact contribution in these locations is still under investigation. wikigenes.orgnih.gov Interestingly, p55CDC-APC has also been implicated in regulating dendrite morphogenesis in postmitotic neurons, with Cdc20 enriched at centrosomes in these cells, highlighting potential non-mitotic functions and organelle-specific roles. nih.gov

The interaction of p55CDC with spindle microtubules is also observed, further emphasizing its connection to the mitotic spindle apparatus. wikigenes.orgresearchgate.net These interactions with kinetochores, spindle poles, and microtubules underscore the intricate interplay between p55CDC and the structures that orchestrate chromosome segregation.

Beyond its well-established roles in mitosis, emerging research suggests that p55CDC may have broader cellular functions and interact with other organelles or cellular components. For instance, the APC/C-p55CDC complex has been shown to regulate the length and disassembly of the primary cilium, a microtubule-based organelle, by targeting proteins like Nek1 for degradation. elifesciences.org This indicates a role for p55CDC in the dynamics of this organelle, which is linked to cell cycle exit and entry into quiescence. elifesciences.org

The dynamic nature of p55CDC's interactions and localization, coupled with its central role in APC/C activation, positions it as a key integrator of signals that regulate cell cycle progression and potentially other cellular processes involving controlled protein degradation.

Mechanistic Roles of P55cdc Protein in Cell Cycle Progression

p55CDC Protein as a Co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C)

The this compound, also known as Cell division cycle 20 homolog (Cdc20), is a pivotal regulatory protein that functions as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. wikipedia.orgnih.gov This activation is essential for the timely degradation of key cell cycle proteins, thereby ensuring the proper progression of mitosis. berkeley.edureactome.org The APC/C, in association with p55CDC, targets specific substrates for ubiquitination and subsequent degradation by the 26S proteasome. wikipedia.org This activity is crucial for the metaphase-to-anaphase transition and the exit from mitosis. nih.govfrontiersin.org The interaction between p55CDC and the APC/C is tightly regulated, occurring predominantly during mitosis when the core subunits of the APC/C are phosphorylated. molbiolcell.orgnih.govh1.co

Substrate Recognition and Recruitment by this compound

A primary function of p55CDC is to confer substrate specificity to the APC/C. nih.govnih.gov It achieves this by directly binding to specific recognition motifs, known as degrons, within the substrate proteins. nih.gov The most well-characterized of these degrons are the Destruction Box (D-box) and the KEN-box. nih.govtandfonline.com The this compound contains a C-terminal WD40 domain, which forms a binding pocket for these degrons, thereby recruiting the substrates to the APC/C for ubiquitination. nih.govnih.gov

The affinity of p55CDC for different substrates can vary, which contributes to the ordered degradation of proteins during mitosis. nih.gov For instance, proteins like Cyclin A and Nek2A are targeted by the p55CDC-APC/C complex in early mitosis, while the degradation of securin and Cyclin B is delayed until all chromosomes are properly attached to the mitotic spindle. nih.govresearchgate.net The simultaneous presence of both p55CDC and the APC/C is required for high-affinity and selective substrate binding, suggesting a cooperative mechanism where both components contribute to the recognition process. nih.gov

SubstrateDestruction MotifTiming of Degradation
SecurinD-box, KEN-boxMetaphase-Anaphase Transition
Cyclin BD-boxMetaphase-Anaphase Transition and Mitotic Exit
Cyclin AD-boxPrometaphase
Nek2A-Prometaphase

Activation Mechanism of APC/C by this compound

The activation of the APC/C by p55CDC is a multi-step process that is tightly regulated by mitotic kinases. molbiolcell.orgnih.gov During mitosis, the core subunits of the APC/C, particularly Apc1 and Apc3, become hyper-phosphorylated. nih.gov This phosphorylation is a prerequisite for the binding of p55CDC to the APC/C. molbiolcell.orgh1.co It is proposed that the phosphorylation of an autoinhibitory loop in the Apc1 subunit relieves an intramolecular inhibition, allowing p55CDC to dock with the complex. nih.govh1.co

Upon binding, p55CDC induces a conformational change in the APC/C, which enhances its catalytic activity. researchgate.net Specifically, p55CDC promotes the recruitment of the E2 ubiquitin-conjugating enzyme to the APC/C's catalytic core, which consists of the Apc2 and Apc11 subunits. nih.gov This brings the ubiquitin-charged E2 enzyme in close proximity to the substrate, facilitating the transfer of ubiquitin molecules to the target protein. nih.gov While the WD40 domain of p55CDC is crucial for substrate recognition, its N-terminal domain is thought to play a direct role in the catalytic activation of the APC/C. researchgate.net

Role of this compound in the Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle. tandfonline.comfrontiersin.orgyoutube.com The this compound is a central target of the SAC's inhibitory signal. youtube.comyoutube.com When kinetochores are unattached or improperly attached to microtubules, the SAC is activated, leading to the inhibition of the p55CDC-APC/C complex and a halt in mitotic progression. tandfonline.comyoutube.com

Integration of this compound into SAC Signaling Pathways

Upon SAC activation, a diffusible inhibitory signal is generated at the unattached kinetochores. researchgate.net This signal culminates in the formation of the Mitotic Checkpoint Complex (MCC), which is the direct inhibitor of the APC/C. tandfonline.comnih.gov The MCC is a quaternary complex composed of the SAC proteins Mad2 and BubR1, along with Bub3 and p55CDC itself. youtube.comresearchgate.net

The formation of the MCC is initiated by the recruitment of Mad1 and Mad2 to unattached kinetochores. youtube.comembopress.org At the kinetochore, Mad1 facilitates a conformational change in Mad2 from an open to a closed state. researchgate.net This "closed" Mad2 can then bind to p55CDC in the cytoplasm, which is a crucial step in the assembly of the MCC. researchgate.net The binding of Mad2 to p55CDC is thought to induce a conformational change in p55CDC that facilitates its subsequent binding to BubR1. nih.govrupress.org This intricate series of interactions effectively sequesters p55CDC, preventing it from activating the APC/C. researchgate.net

Regulation of SAC Component Degradation by this compound-APC/C

The p55CDC-APC/C complex also plays a role in silencing the SAC once all chromosomes have achieved proper bipolar attachment to the spindle. The disassembly of the MCC is a key step in turning off the checkpoint signal, which allows for the rapid activation of the APC/C and the onset of anaphase. While the precise mechanisms of MCC disassembly are still being elucidated, it is understood that the ubiquitin ligase activity of the APC/C is involved.

Once a small amount of p55CDC is released from MCC inhibition, the active p55CDC-APC/C complex can target components of the MCC for ubiquitination and degradation. This creates a feedback loop that promotes the further disassembly of the MCC and the robust activation of the APC/C. For instance, p55CDC itself is a substrate for the APC/C, and its degradation in late mitosis, mediated by the APC/C co-activator Cdh1, is essential for mitotic exit. researchgate.net

This compound's Involvement in Anaphase Onset and Mitotic Exit

The activation of the p55CDC-APC/C complex is the trigger for the metaphase-to-anaphase transition. nih.govrupress.orgnih.gov This is primarily achieved through the ubiquitination and subsequent degradation of two key proteins: securin and the mitotic cyclins (primarily Cyclin B). nih.govresearchgate.net

The degradation of securin liberates the protease separase. youtube.com Separase then cleaves the cohesin complexes that hold sister chromatids together, allowing them to segregate to opposite poles of the cell, which marks the onset of anaphase. youtube.com The degradation of mitotic cyclins leads to a decline in the activity of Cyclin-Dependent Kinase 1 (Cdk1). nih.gov This drop in Cdk1 activity is essential for a series of events that characterize mitotic exit, including the disassembly of the mitotic spindle, chromosome decondensation, and cytokinesis. biorxiv.org

Contributions of this compound to G1 Phase Maintenance

The maintenance of the G1 phase is a critical process that ensures cells have adequate time for growth and to respond to extracellular signals before committing to DNA replication. This state is primarily upheld by the activity of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. The APC/C, in conjunction with its co-activator Cdh1 (also known as Hct1/srw1/fizzy-related), is active from the end of mitosis through G1. nih.govnih.gov This complex, known as APC/C-Cdh1, targets key cell cycle proteins, particularly mitotic cyclins, for ubiquitination and subsequent degradation by the proteasome, thereby preventing premature entry into S phase. nih.govfrontiersin.org

The role of p55CDC (also known as Cdc20) in this context is nuanced. Primarily, p55CDC is recognized as the mitosis-specific activator of the APC/C, essential for the metaphase-to-anaphase transition. nih.govmolbiolcell.org The expression and stability of the this compound are tightly regulated throughout the cell cycle. Its synthesis typically begins at the G1/S transition, with protein levels peaking during M phase. nih.govmerckmillipore.com Following the completion of mitosis, p55CDC is rapidly degraded at the M/G1 transition, a process that is itself dependent on the ubiquitin-proteasome pathway. nih.govmerckmillipore.com This degradation is crucial for exiting mitosis and establishing the G1 state where APC/C-Cdh1 activity is dominant. nih.gov

Research into the effects of p55CDC expression during G1 has provided significant insight into its function. Studies involving the overexpression of p55CDC in murine myeloid cell lines have demonstrated that its presence during G1 disrupts normal cell cycle timing. nih.gov Inducible expression of p55CDC in these cells results in a premature transition from the G1 to the S phase. nih.govresearchgate.net This suggests that rather than maintaining the G1 state, p55CDC actively promotes progression out of it.

The mechanism behind this accelerated G1/S transition involves the modulation of key G1 regulatory proteins. Detailed analysis of p55CDC-overexpressing cells revealed specific changes in the levels and activity of critical cell cycle components compared to control cells. nih.gov

Key Research Findings:

p27Kip1 Levels: Protein levels of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 were found to be lower during the G1 to S transition in cells overexpressing p55CDC. nih.gov

Cdk2 Activity: Concurrently with the decrease in p27Kip1, the activity of Cdk2 was observed to be higher. nih.gov Cdk2 is a crucial kinase that, when activated, promotes entry into S phase.

Cyclin B1 Levels: The levels of Cyclin B1 were lower in the early G1 phase in cells with elevated p55CDC. nih.gov

Other Regulators: The expression of other G1 regulators such as cyclin D, cyclin E, and cdc2 did not show significant changes. nih.gov

These findings indicate that p55CDC influences the G1/S checkpoint by affecting the stability of CDK inhibitors like p27Kip1, which in turn unleashes Cdk2 activity to drive the cell into S phase. Therefore, the contribution of p55CDC to G1 phase maintenance is indirect; its low concentration or absence throughout most of the G1 phase is a prerequisite for the stable activity of APC/C-Cdh1 and the prevention of untimely S phase entry. The re-emergence of this compound in late G1 is a signal for the termination of the G1 phase and the initiation of DNA synthesis. nih.govresearchgate.net

Table 1: Effect of p55CDC Overexpression on G1/S Transition Regulators

Protein/ComplexObserved Effect in p55CDC-Overexpressing CellsImplication for G1 Phase
p27Kip1Decreased protein levels nih.govPromotes G1 exit
Cdk2Increased kinase activity nih.govPromotes S phase entry
Cyclin B1Decreased levels in early G1 nih.govAltered mitotic cyclin regulation
Cyclin DNo significant change nih.govNot a primary target in this context
Cyclin ENo significant change nih.govNot a primary target in this context

Table 2: List of Mentioned Compounds

Regulation of P55cdc Protein Activity and Stability

Transcriptional and Epigenetic Control of p55CDC Protein Expression

The expression of the CDC20 gene, which encodes the this compound, is tightly regulated throughout the cell cycle, with mRNA levels starting to rise in S phase and peaking in the G2/M phase. uniprot.org This precise temporal expression is governed by a variety of transcriptional and epigenetic factors.

Transcriptional Regulation: Several transcription factors have been identified that directly or indirectly influence CDC20 gene expression.

FoxM1 and C/EBPβ: During liver regeneration, the transcription factor FoxM1 is associated with increased levels of p55CDC. iiarjournals.org Concurrently, C/EBPβ contributes to the G2/M transition by regulating the transcription of E2F target genes, which are essential for cell cycle progression. iiarjournals.org

zif268 (egr1): In neuronal cells, the plasticity-related transcription factor zif268 (also known as egr1) has been shown to down-regulate the expression of the cdc20 gene. nih.gov Studies have demonstrated that inducing zif268 leads to decreased cdc20 levels, while a targeted deletion of the zif268 gene results in increased cdc20 levels in the cerebral cortex. nih.gov This regulatory axis is implicated in the molecular mechanisms of long-lasting central nervous system plasticity. nih.gov

p53: The tumor suppressor protein p53 can repress the expression of CDC20. Activation of p53, for instance through the use of MDM2 inhibitors like Nutlin-3, leads to a reduction in CDC20 protein levels. bjmu.edu.cn

YAP: The oncogenic Yes-associated protein (YAP) activates CDC20 expression by binding to two distal enhancer regions. rupress.org This interaction facilitates chromatin looping to the CDC20 promoter, increasing chromatin accessibility and the acetylation of H3K27ac at these enhancers, thereby driving gene expression. rupress.org

Promoter and Enhancer Elements: The promoter region of the p55Cdc gene contains specific regulatory elements that are critical for its cell cycle-dependent transcription.

SIRF Element: A novel regulatory element, named SIRF (Cell-Cycle Site-Regulating p55Cdc/Fizzy-Transcription), has been identified within the human p55Cdc promoter. uniprot.org This 44-nucleotide element, which is highly conserved between humans, rats, and mice, functions to down-regulate transcription in a cell-cycle-dependent manner, contributing to the silencing of the gene outside of the G2/M phase. uniprot.org

Epigenetic Mechanisms: Epigenetic modifications, including histone modifications and the activity of chromatin-modifying enzymes, play a significant role in controlling CDC20 expression.

KMT5A: The histone methyltransferase KMT5A regulates CDC20 by modulating histone H4K20 methylation within the promoter region of the CDC20 gene. bjmu.edu.cn This action ensures the timely expression of the gene. KMT5A can also indirectly repress CDC20 through the activation of the p53 signaling pathway. bjmu.edu.cn

SIRT2: The histone deacetylase SIRT2, a Class III HDAC, is involved in regulating mitotic checkpoint proteins, including CDC20. tandfonline.com

HDAC Inhibitors: Treatment of cells with histone deacetylase (HDAC) inhibitors, such as sodium butyrate (B1204436) (NaBt) and Trichostatin A (TSA), has been shown to significantly lower p55CDC/Cdc20 expression at both the mRNA and protein levels. wikipedia.orgembopress.org This indicates that histone acetylation status is a key factor in permitting CDC20 transcription.

PARP: The loss of poly(ADP-ribose) polymerase (PARP) has been linked to the down-regulation of p55CDC expression, which may contribute to chromosomal instability. researchgate.net

FactorTypeEffect on p55CDC ExpressionResearch Finding
KMT5A Histone MethyltransferaseRegulatesModulates H4K20 methylation at the CDC20 promoter. bjmu.edu.cn
p53 Transcription FactorRepressesActivation of p53 leads to reduced CDC20 protein levels. bjmu.edu.cn
zif268 (egr1) Transcription FactorDown-regulatesIncreased zif268 correlates with decreased cdc20 in neuronal cells. nih.gov
SIRF Promoter ElementDown-regulatesA conserved element that represses transcription outside of G2/M. uniprot.org
YAP Transcription Co-activatorActivatesBinds to distal enhancers to promote CDC20 expression. rupress.org
HDACs Epigenetic ModifiersPermitInhibition of HDACs with TSA or NaBt reduces p55CDC expression. wikipedia.orgembopress.org
PARP EnzymeRequired for Normal ExpressionLoss of PARP leads to down-regulation of p55CDC. researchgate.net

Post-Translational Regulatory Mechanisms Governing this compound Activity

The activity of the this compound is subject to intricate post-translational regulation, primarily through phosphorylation and ubiquitination. These modifications serve as molecular switches that control its ability to activate the APC/C, its stability, and its timely removal to ensure orderly progression through mitosis.

Phosphorylation-Dependent Regulation by Mitotic Kinases (e.g., CDK1, Plk1, Aurora Kinases)

Phosphorylation is a key mechanism for controlling p55CDC function. Several mitotic kinases phosphorylate p55CDC and components of the APC/C, creating a complex regulatory network.

CDK1 (Cyclin-Dependent Kinase 1): The role of CDK1 in regulating the p55CDC-APC/C interaction is multifaceted. Phosphorylation of the APC/C core subunits by CDK1 is a prerequisite for p55CDC to bind and activate the complex. iiarjournals.orgwikipedia.org Conversely, direct phosphorylation of p55CDC by the Cdk1-cyclin B complex has been shown to inhibit its binding to the APC/C. researchgate.net This inhibitory phosphorylation occurs on conserved threonine residues (T55, T59, and T70 in human p55CDC) in the N-terminal region. researchgate.net This dual regulation suggests that CDK1 activity both primes the APC/C for activation and simultaneously restrains p55CDC, potentially creating a checkpoint that is only overcome when phosphatases act on p55CDC or when p55CDC binding to the phosphorylated APC/C protects it from further inhibitory phosphorylation. researchgate.net Kinase prediction studies have also identified CDK1 as a likely regulator of p55CDC phosphorylation at other sites, such as T106, which is associated with cancer progression. pnas.org

Plk1 (Polo-like kinase 1): Plk1, along with CDK1, is implicated in the mitotic phosphorylation of APC/C subunits, which is necessary for the binding of p55CDC and subsequent APC/C activation. iiarjournals.orgfrontiersin.org Plk1 and Aurora kinases are known to cooperate in regulating multiple stages of mitosis. embopress.org

Aurora Kinases: Aurora A kinase acts as an upstream activator of Plk1 by phosphorylating it on its activation loop, thus indirectly influencing the APC/C activation status. nih.gov While direct, primary phosphorylation of p55CDC by Aurora kinases is less established than by CDK1, their central role in mitotic regulation places them as key components of the signaling network that controls p55CDC activity.

BUBR1 (Budding Uninhibited by Benzimidazoles-Related 1): The spindle checkpoint kinase BUBR1 can directly phosphorylate p55CDC. nih.gov This interaction is enhanced upon activation of the spindle assembly checkpoint, for example by treatment with nocodazole, suggesting that BUBR1-mediated phosphorylation of p55CDC is part of the mechanism that inhibits APC/C activity until all chromosomes are correctly attached to the mitotic spindle. nih.gov

KinaseRole in p55CDC RegulationEffect
CDK1 Phosphorylates APC/C and p55CDCPhosphorylation of APC/C enables p55CDC binding. iiarjournals.orgwikipedia.org Direct phosphorylation of p55CDC can inhibit its binding to APC/C. researchgate.net
Plk1 Phosphorylates APC/CContributes to the phosphorylation of APC/C, which is required for p55CDC binding and activation. iiarjournals.orgfrontiersin.org
Aurora A Activates Plk1Indirectly promotes APC/C regulation by activating Plk1. nih.gov
BUBR1 Directly phosphorylates p55CDCPart of the spindle assembly checkpoint mechanism that inhibits p55CDC activity. nih.gov

Ubiquitin-Proteasome System-Mediated Degradation of this compound Itself

The concentration of p55CDC is tightly controlled by its synthesis and subsequent degradation via the ubiquitin-proteasome system (UPS). nih.govucl.ac.uk This process ensures that p55CDC activity is restricted to a narrow window during mitosis. The degradation of p55CDC involves the covalent attachment of ubiquitin chains, which targets it for destruction by the 26S proteasome. nih.govembopress.org

The primary E3 ubiquitin ligase responsible for marking p55CDC for destruction is the Anaphase-Promoting Complex/Cyclosome (APC/C) itself, which p55CDC activates.

APC/C: The degradation of p55CDC is mediated by the APC/C in a process of autoubiquitination. uniprot.org This occurs through an intramolecular in cis mechanism, where an active APC/C-p55CDC complex ubiquitinates the p55CDC molecule that is part of that same complex. nih.govpnas.org This self-regulatory loop is critical for terminating the APC/C-p55CDC signal in late mitosis, allowing the cell to exit mitosis. This degradation depends on a destruction box (D-box) motif within the N-terminus of the this compound. uniprot.org

SCF-Fbw7: The SCF (Skp1-Cullin-1-F-box) complex containing the F-box protein Fbw7 (SCF-Fbw7) is a major E3 ligase that controls the levels of many key cell cycle proteins, including cyclin E, c-Myc, and Notch, by targeting them for degradation. rupress.orgnih.govcellsignal.com While SCF-Fbw7 is a critical regulator of mitotic progression and has been implicated in the degradation of other APC/C substrates and regulators like Mcl-1, direct evidence for it targeting p55CDC itself for degradation is less established compared to the well-defined role of the APC/C. embopress.orgnih.gov

The process of ubiquitination is reversible and is countered by deubiquitinating enzymes (DUBs), which remove ubiquitin chains from substrates, thereby stabilizing them. wikipedia.orgnih.govresearchgate.net Several DUBs have been implicated in regulating the p55CDC-APC/C axis.

A20/TNFAIP3: The ubiquitin-editing enzyme A20/TNFAIP3, which contains an ovarian tumor (OTU) domain with DUB activity, has been shown to regulate p55CDC stability. iiarjournals.org Evidence suggests that A20/TNFAIP3 functions as a DUB for p55CDC, as knockdown of the A20/TNFAIP3 gene leads to a decrease in this compound levels, indicating that its DUB activity stabilizes the protein. iiarjournals.org

USP44 (Ubiquitin Specific Peptidase 44): USP44 plays an antagonistic role in the activation of the APC/C. It has been identified as an enzyme that stabilizes the inhibition of the APC/C, thereby preventing premature anaphase onset. wikipedia.org Depletion of USP44 leads to enhanced ubiquitination of p55CDC and premature activation of the APC/C. tandfonline.com This suggests that USP44's role is to deubiquitinate components of the mitotic checkpoint complex or the APC/C itself, rather than directly stabilizing the this compound from degradation.

Allosteric Regulation and Conformational Changes of this compound

The function of p55CDC is ultimately determined by its three-dimensional structure and its dynamic interactions with the APC/C and its substrates. These interactions are governed by allosteric regulation, where binding at one site on the protein complex induces conformational changes that affect activity at another site.

The activation of the APC/C is a key allosteric event. In its inactive state, the APC/C cannot efficiently bind substrates. The binding of a p55CDC molecule induces a significant conformational change in the APC/C, transforming it into a processive ubiquitin ligase. This activation requires specific motifs within p55CDC, including the C-box and the KEN box, which are essential for its association with the APC/C core subunits. uniprot.org

Furthermore, the activity of the p55CDC-APC/C complex is allosterically inhibited by the Mitotic Checkpoint Complex (MCC). The MCC, composed of p55CDC, MAD2, BUBR1, and BUB3, binds tightly to the APC/C, holding it in an inhibited conformational state. This prevents the ubiquitination of key substrates like securin and cyclin B until all chromosomes are properly attached to the mitotic spindle. The disassembly of the MCC and the release of the inhibitory components allow p55CDC to fully engage with and activate the APC/C, triggering the metaphase-to-anaphase transition. This switch from an inhibited MCC-APC/C state to an active p55CDC-APC/C state represents a critical allosteric transition in the control of mitosis.

Feedback Loops and Cross-Talk in this compound Regulation

The precise control of p55CDC (also known as Cell Division Cycle 20 or CDC20) is paramount for maintaining genomic stability during cell division. This regulation is achieved through a complex network of feedback mechanisms and extensive cross-talk with other critical signaling pathways. These interactions ensure that p55CDC's function as an activator of the Anaphase-Promoting Complex/Cyclosome (APC/C) is executed only when cellular conditions are appropriate for progression through mitosis.

Feedback Loops:

The most critical feedback loop regulating p55CDC is its interaction with the Spindle Assembly Checkpoint (SAC) . The SAC is a surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

Negative Feedback via the Mitotic Checkpoint Complex (MCC): In the presence of unattached kinetochores, the SAC is activated, leading to the formation of the Mitotic Checkpoint Complex (MCC). A key component of the MCC, the protein Mad2 (Mitotic Arrest Deficient 2), directly binds to and sequesters p55CDC. pnas.orgyeastgenome.org This interaction prevents p55CDC from binding to and activating the APC/C. pnas.org The formation of a Mad2/p55Cdc/Cdc27 ternary complex effectively inhibits the ubiquitination of key anaphase inhibitors, thus halting the cell cycle in metaphase. pnas.org Once all kinetochores are properly attached, the SAC is silenced, Mad2 dissociates from p55CDC, releasing the inhibition on the APC/C and allowing the cell to proceed to anaphase. pnas.org This represents a potent negative feedback loop where the consequence of p55CDC's potential premature activity (chromosome missegregation) activates a pathway that directly inhibits it.

Transcriptional Feedback: Regulation also occurs at the transcriptional level. The promoter region of the p55CDC gene contains a novel regulatory element known as SIRF (Cell-Cycle Site-Regulating p55Cdc/Fizzy-Transcription) . nih.gov This element is responsible for the cell cycle-dependent downregulation of p55CDC transcription. nih.gov The expression of p55CDC mRNA begins in the S phase and peaks in the G2/M phase, consistent with its role in mitosis. nih.govnih.gov The SIRF element ensures that transcription is repressed at other stages of the cell cycle, contributing to the tight temporal control of p55CDC levels.

Cross-Talk with Other Signaling Pathways:

p55CDC does not operate in isolation; its regulatory network is integrated with other major cellular signaling pathways, allowing the cell to coordinate division with external cues and internal stress conditions.

MAPK Pathway: There is significant cross-talk between the cell cycle machinery and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often activated in response to environmental stress. elifesciences.org In fission yeast, the Pmk1 MAPK directly phosphorylates the p55CDC homolog, Slp1, upon SAC activation. elifesciences.org This phosphorylation event promotes the ubiquitylation and subsequent degradation of Slp1, thereby attenuating APC/C activation. This mechanism provides a direct link between stress signaling and the control of anaphase entry, ensuring that cell division is paused under adverse conditions. elifesciences.org

p53 Signaling Pathway: Pathway enrichment analyses in various cancers have identified significant associations between genes involved in the cell cycle and those in the p53 signaling pathway. e-century.usspandidos-publications.com The p53 pathway is a crucial tumor suppressor pathway that responds to DNA damage and other cellular stressors by inducing cell cycle arrest, apoptosis, or senescence. The observed co-regulation suggests cross-talk aimed at coordinating cell proliferation with the cellular DNA damage response.

Hippo Signaling Pathway: The Hippo pathway is a key regulator of organ size and cell proliferation. mdpi.com While direct interaction with p55CDC is less characterized, there is evidence of functional overlap. For instance, disruptions in the spindle checkpoint involving the dissociation of p55CDC-Mad2 or p55CDC-BUB1-related protein kinase (BubR1) complexes have been linked to cellular states influenced by the Hippo pathway. mdpi.com This indicates that signaling networks governing tissue growth and cell fate can intersect with the core mitotic machinery regulated by p55CDC.

The intricate web of feedback loops and pathway cross-talk ensures that p55CDC activity is tightly controlled, safeguarding the fidelity of chromosome segregation and allowing the cell to integrate diverse signals to make fundamental decisions about proliferation.

Interactive Data Table: Key Regulators and Pathway Cross-Talk of p55CDC

Interacting Molecule/PathwayType of InteractionRole in p55CDC RegulationOutcome of Interaction
Mad2 (as part of MCC) Feedback Loop (Negative)Direct binding and sequestration of p55CDC. pnas.orgyeastgenome.orgInhibition of APC/C activation, causing metaphase arrest. pnas.org
SIRF Element Feedback Loop (Transcriptional)Downregulates transcription from the p55CDC promoter. nih.govCell cycle-dependent repression of p55CDC expression. nih.gov
MAPK Pathway (e.g., Pmk1) Cross-TalkPhosphorylation of p55CDC homolog. elifesciences.orgPromotes ubiquitylation and degradation of p55CDC, linking stress response to cell cycle arrest. elifesciences.org
p53 Signaling Pathway Cross-Talk (Inferred)Co-enrichment in gene expression analyses. e-century.usspandidos-publications.comCoordination of cell cycle progression with DNA damage response.
Hippo Signaling Pathway Cross-Talk (Functional Overlap)Intersects with spindle checkpoint components associated with p55CDC. mdpi.comIntegration of tissue growth signals with mitotic control.
Anaphase-Promoting Complex/Cyclosome (APC/C) EffectorActivated by p55CDC. pnas.orgnih.govp55CDC directs APC/C to ubiquitinate substrates for degradation, driving mitotic progression. nih.gov

Intermolecular Associations and Functional Networks of P55cdc Protein

Comprehensive Analysis of p55CDC Protein-Protein Interaction Landscape

p55CDC engages in a complex network of protein-protein interactions that are fundamental to its role in cell division. wikipedia.orggenecards.org Its interaction landscape is particularly rich during mitosis, where it acts as a key regulator of the APC/C. wikipedia.orgnih.gov

Interactions with APC/C Subunits and Co-factors (e.g., Cdc27, Cdc16)

A primary function of p55CDC is to serve as a co-activator for the APC/C, and this requires direct interaction with several APC/C subunits. wikipedia.orgmybiosource.comncl.ac.uk Specifically, p55CDC has been shown to interact with APC/C components such as Cdc27 and Cdc16. wikipedia.orgnih.govnih.gov These interactions are critical for conferring substrate specificity upon the APC/C and ensuring its full ubiquitin ligase activity. proteinatlas.orgmybiosource.com

Studies have demonstrated that p55CDC coimmunoprecipitates with Cdc27 and Cdc16 in mitotic cell extracts. nih.gov This association is essential for p55CDC to mediate the binding of other proteins, such as Mad2, to the APC/C. nih.gov The TPR (tetratricopeptide repeat) motifs present in subunits like Cdc16 and Cdc27 are thought to provide a scaffold for these protein-protein interactions. wikipedia.orgcam.ac.uk

Interacting APC/C Subunit/Co-factorEvidence of Interaction with p55CDC
Cdc27 (APC3)Coimmunoprecipitation, Mediates Mad2 association nih.govnih.gov
Cdc16 (APC6)Coimmunoprecipitation nih.govnih.gov
APC/C (general)Required for full ubiquitin ligase activity, confers substrate specificity proteinatlas.orgmybiosource.comncl.ac.uk

Associations with SAC Components (e.g., Mad2, BubR1)

p55CDC plays a central role in the spindle assembly checkpoint (SAC), a surveillance mechanism that prevents premature anaphase onset until all chromosomes are properly attached to the mitotic spindle. ncl.ac.uknih.gov This role is mediated through its interactions with key SAC components, including Mad2 and BubR1. proteinatlas.orgnih.govtandfonline.com

p55CDC interacts with Mad2, and this interaction is crucial for the SAC-mediated inhibition of the APC/C. proteinatlas.orgncl.ac.uknih.govresearchgate.net Mad2, particularly in its closed conformation (C-Mad2), binds to p55CDC to form a complex that can inhibit the APC/C. ncl.ac.uknih.govtandfonline.com This interaction takes place during a normal mitosis and is not solely dependent on the presence of spindle poisons like nocodazole. researchgate.net

Furthermore, p55CDC is associated with BubR1. nih.govsdbonline.org BubR1 is another core component of the SAC and interacts directly with p55CDC. nih.govnih.gov This interaction is enhanced upon spindle checkpoint activation. nih.gov BubR1 can also phosphorylate p55CDC in vitro, and this phosphorylation appears to correlate with spindle checkpoint activation. nih.gov These findings suggest that BubR1 may target the APC/C via p55CDC. nih.gov

Interacting SAC ComponentEvidence of Interaction with p55CDCFunctional Significance
Mad2 (MAD2L1)Coimmunoprecipitation, Forms inhibitory complex proteinatlas.orgncl.ac.uknih.govresearchgate.netSAC-mediated inhibition of APC/C proteinatlas.orgncl.ac.uknih.gov
BubR1 (BUB1B)Coimmunoprecipitation, Direct interaction, Phosphorylation of p55CDC nih.govnih.govsdbonline.orgMay target APC/C via p55CDC, Enhanced association upon SAC activation nih.gov

Interactions with Substrates Targeted for Degradation (e.g., Securin, Cyclins)

As an activator of the APC/C, p55CDC is responsible for recruiting specific substrates to the complex for ubiquitination and subsequent degradation. wikipedia.orgnih.govncl.ac.uk Key substrates targeted by APC/Cp55CDC include securin and mitotic cyclins, such as Cyclin B. wikipedia.orgnih.govwikipedia.orgncl.ac.uk

p55CDC recognizes specific degradation motifs, such as the Destruction box (D-box) and KEN box, present in its substrates. ncl.ac.uknih.gov The interaction between p55CDC and these substrates is crucial for their timely degradation, which is necessary for the metaphase-anaphase transition and mitotic exit. wikipedia.orgnih.govwikipedia.orgncl.ac.uk For example, the degradation of securin releases the protease separase, allowing the cleavage of cohesin and sister chromatid separation. wikipedia.orgwikipedia.org The degradation of mitotic cyclins leads to the inactivation of cyclin-dependent kinases (Cdks), promoting exit from mitosis. wikipedia.orgwikipedia.org

While p55CDC interacts with substrates like securin and cyclins to facilitate their degradation, the precise mechanisms of substrate recruitment and recognition are complex and involve other APC/C subunits as well. wikipedia.orgberkeley.edu

Targeted SubstrateFunctional Outcome of Degradation
SecurinRelease of separase, Sister chromatid separation wikipedia.orgwikipedia.org
Cyclin BInactivation of Cdk1, Mitotic exit wikipedia.orgwikipedia.org
Cyclin ADegraded in prometaphase, SAC-independent ncl.ac.uk

Novel Interactors and Uncharacterized Networks

Beyond its well-established interactions with APC/C subunits, SAC components, and degradation substrates, research continues to identify novel proteins that interact with p55CDC, suggesting broader functional networks. The WD40 repeat domain in p55CDC is known to mediate protein-protein interactions, potentially facilitating associations with as yet uncharacterized partners. nih.govcapes.gov.brnih.gov

Studies employing approaches like mass spectrometry have aimed to identify novel interactors and potential substrates or regulators of the APC/C and its activators like p55CDC. bham.ac.uk These investigations can reveal previously unknown associations and shed light on the complexity of the p55CDC interaction landscape. For instance, RNA polymerase I has been identified as an APC/C-interacting complex. bham.ac.uk While the direct interaction with p55CDC in this context requires further clarification, it highlights the potential for p55CDC to be involved in unexpected cellular processes through novel interactions.

Identifying and characterizing these novel interactors and uncharacterized networks is crucial for a complete understanding of p55CDC's diverse roles in cellular regulation beyond its canonical function in mitotic progression. medlineplus.govvulcanchem.com

Formation of Multiprotein Complexes Involving this compound

p55CDC functions primarily as a component of larger multiprotein complexes, most notably the APC/C. wikipedia.orgproteinatlas.orgnih.gov Its association with the APC/C is dynamic and regulated throughout the cell cycle. proteinatlas.orgnih.gov Within the APC/C, p55CDC forms a binary complex (APC/Cp55CDC) that is active in degrading substrates during anaphase. proteinatlas.orgmybiosource.com

Furthermore, p55CDC is a key constituent of the mitotic checkpoint complex (MCC), a crucial inhibitor of the APC/C. ncl.ac.uktandfonline.com The MCC is a quaternary complex composed of BubR1, Bub3, Mad2, and p55CDC. ncl.ac.uktandfonline.comnih.gov This complex forms when chromosomes are not properly attached to the spindle microtubules, and its binding to the APC/C prevents premature anaphase. ncl.ac.uknih.govtandfonline.com The stable interaction of the MCC with the APC/C is important for a functional SAC. tandfonline.com

Evidence suggests the existence of a ternary complex involving p55CDC, Mad2, and Cdc27 in vivo. researchgate.netresearchgate.net This complex highlights the intricate interplay between p55CDC, SAC components, and APC/C subunits in regulating mitotic progression. The formation and dissociation of these multiprotein complexes are tightly controlled, reflecting the dynamic nature of p55CDC's interactions. nih.govmedlineplus.gov

Multiprotein ComplexKey Components Involving p55CDCFunctional Role
APC/Cp55CDCAPC/C subunits, p55CDCUbiquitination and degradation of substrates wikipedia.orgnih.gov
Mitotic Checkpoint Complex (MCC)BubR1, Bub3, Mad2, p55CDCInhibition of APC/C activity ncl.ac.uktandfonline.com
Ternary Complexp55CDC, Mad2, Cdc27Regulation of mitotic progression researchgate.netresearchgate.net

Dynamic Nature of this compound Interactome During Cellular Transitions

The interactions of p55CDC are not static but change dynamically throughout the cell cycle, reflecting its specific roles at different stages. nih.govmedlineplus.govmdpi.com The levels of this compound itself fluctuate during the cell cycle, increasing during S and G2/M phases and decreasing upon exit from mitosis. mdpi.comresearchgate.net

During metaphase, when the SAC is active, p55CDC is found in complex with SAC components like Mad2 and BubR1, and also with APC/C subunits like Cdc27 and Cdc16. nih.govnih.govresearchgate.net This association with the MCC inhibits the APC/C, preventing anaphase onset. ncl.ac.uknih.govtandfonline.com

As the cell progresses through mitosis and the spindle checkpoint is satisfied, the interaction between p55CDC and Mad2 is lost. researchgate.net This dissociation is crucial for the activation of the APC/Cp55CDC complex, allowing the degradation of securin and cyclins and the initiation of anaphase. wikipedia.orgwikipedia.orgncl.ac.uk The interaction between p55CDC and Cdc27 persists longer than the interaction with Mad2 during mitotic exit. researchgate.net

This dynamic remodeling of the p55CDC interactome, from forming inhibitory complexes with SAC components to activating complexes with the APC/C and its substrates, is precisely coordinated to ensure accurate chromosome segregation and cell division. nih.govmedlineplus.gov

Pathophysiological Implications of P55cdc Protein Dysregulation

Role of Aberrant p55CDC Protein Expression and Activity in Carcinogenesis

Aberrant expression and activity of this compound are widely implicated in the initiation and progression of cancer. Numerous studies have demonstrated that p55CDC is frequently overexpressed in a variety of human cancers compared to normal tissues, and this overexpression is often correlated with poor prognosis. wikipedia.orggenecards.orgbiorxiv.orgthermofisher.commdpi.comresearchgate.net

Table 1: Summary of CDCA8 Overexpression in Various Cancers and Association with Prognosis

Cancer TypeCDCA8 Expression LevelAssociation with PrognosisSupporting References
Hepatocellular CarcinomaUpregulatedPoor prognosis biorxiv.orgthermofisher.com
Gastric CancerUpregulatedPoor prognosis wikipedia.orggenecards.orgmdpi.comresearchgate.net
Bladder CancerHighly expressedPoor prognosis biorxiv.orgmdpi.com
Breast CancerHighly expressedPoor prognosis biorxiv.orgmdpi.com
Prostate CancerSignificantly upregulatedPoor prognosis biorxiv.org
Thyroid CancerUpregulatedPoor prognosis wikipedia.org
Cutaneous MelanomaOverexpressedPoor prognosis genecards.orgbiorxiv.org
Lung CancerUpregulatedPoor prognosis genecards.orgresearchgate.net
Endometrial CancerSignificantly upregulatedWorse tumor grade, stage
Pancreatic AdenocarcinomaIncreased expressionUnfavorable OS biorxiv.orgmdpi.com
Colorectal CancerOverexpressedPoor prognosis (implied)
Kidney Renal Clear Cell CarcinomaAssociated with poorer OSPoorer prognosis

This compound in Genomic Instability and Aneuploidy

Genomic instability and aneuploidy (an abnormal number of chromosomes) are hallmarks of cancer. As a key component of the CPC, this compound is essential for the accurate segregation of chromosomes during mitosis. uniprot.orggenecards.orgnih.gov The CPC is crucial for correcting kinetochore attachment errors and stabilizing the bipolar spindle, processes vital for ensuring that each daughter cell receives the correct complement of chromosomes. genecards.orgnih.gov Dysregulation of p55CDC can lead to errors in these processes, resulting in chromosome missegregation and consequently, aneuploidy and chromosomal instability. uniprot.orgnih.govmdpi.com This instability can drive tumorigenesis by facilitating the accumulation of mutations and alterations in gene copy number that favor cancer cell survival and proliferation.

Contribution of this compound to Tumor Cell Proliferation and Survival (mechanistic)

Elevated levels of this compound contribute significantly to the increased proliferation and survival rates characteristic of tumor cells. Mechanistically, p55CDC promotes cell cycle progression, particularly the transition from G2 phase to mitosis. thermofisher.com Its role within the CPC facilitates the dynamic events of mitosis that are necessary for rapid cell division.

Research indicates that p55CDC can influence key signaling pathways involved in cell growth and survival. For instance, studies in gastric cancer cells suggest that CDCA8 knockdown leads to inactivation of the Akt signaling pathway, which is known to promote cancer occurrence and invasion. genecards.org In endometrial cancer cells, CDCA8 may affect the P53/Rb signaling pathway, which plays a critical role in cell cycle control and apoptosis. Furthermore, p55CDC has been shown to interact with other cell cycle regulators, such as CDC20 and BUB1, further highlighting its interconnectedness within the complex network controlling cell division and its potential to drive uncontrolled proliferation when dysregulated.

This compound in Specific Cancer Types (molecular mechanisms)

The molecular mechanisms by which p55CDC contributes to specific cancer types are being actively investigated. In hepatocellular carcinoma (HCC), overexpression of CDCA8 is significantly correlated with poor survival and appears to be involved in promoting tumor cell proliferation and stemness. thermofisher.com Silencing of CDCA8 in HCC cells has been shown to induce cell cycle arrest and enhance apoptotic signaling, potentially through the activation of tumor suppressors like ATF3 and GADD34 and repression of pathways like AKT/β-catenin. thermofisher.com

In gastric cancer, nuclear accumulation of Borealin/CDCA8 is linked to poor prognosis. wikipedia.org Studies suggest that CDCA8 knockdown inhibits gastric cancer cell proliferation and invasion and induces apoptosis, potentially by blocking the Akt signaling pathway. genecards.org

In bladder cancer, high CDCA8 expression is correlated with poor prognosis and promotes tumor development. mdpi.com CDCA8 is involved in regulating the growth cycle of bladder cancer cells and may affect cell cycle and P53 signaling pathways. mdpi.com

In breast cancer, higher CDCA8 expression is positively associated with poor prognosis and is suggested to be a key mediator of estrogen-stimulated breast cancer cell growth and survival. biorxiv.orgmdpi.com

In prostate cancer, CDCA8 is significantly upregulated in cell lines and its high expression correlates with tumor histological grade and predicts poor prognosis. Silencing of CDCA8 inhibits prostate cancer cell proliferation and migration.

In thyroid cancer, CDCA8 functions as an oncogene, and its knockdown suppresses cancer development in vitro and in vivo, potentially involving CDK1 as a downstream molecule. wikipedia.org

In cutaneous melanoma, overexpression of CDCA8 promotes malignant progression and leads to poor prognosis. genecards.orgbiorxiv.org

In endometrial cancer, CDCA8 is significantly upregulated and related to worse tumor characteristics. CDCA8 knockdown inhibits cell activities, promotes apoptosis, and induces cell cycle arrest, potentially affecting the P53/Rb signaling pathway.

This compound Dysfunction in Other Disease States

While the primary focus of research on this compound dysregulation has been cancer due to its fundamental role in cell division, its expression patterns suggest potential roles in other disease states, particularly those involving cellular proliferation or developmental processes. CDCA8 is expressed in tissues undergoing frequent cell cycles, including testis and embryonic stem cells. nih.govresearchgate.net Dysregulation during development could potentially contribute to developmental disorders, although specific cellular mechanisms linking CDCA8 dysfunction to such conditions or to neurodegeneration are not extensively detailed in the provided search results.

Research on neurodegenerative diseases highlights common cellular mechanisms such as protein quality control defects, mitochondrial dysfunction, and neuroinflammation. While these fundamental processes can be broadly impacted by disruptions in essential cellular functions like cell division and protein handling, a direct, specific mechanistic link between this compound dysfunction and the pathogenesis of neurodegenerative disorders or specific developmental disorders was not prominently featured in the search results. Further research is needed to fully elucidate any potential roles of CDCA8 in these contexts beyond its established function in mitosis.

Consequences of this compound Overexpression and Underexpression in Cellular Models

Studies utilizing cellular models have provided valuable insights into the consequences of altering this compound levels. Overexpression of CDCA8 in various cancer cell lines generally promotes cell proliferation, enhances survival, and can contribute to increased migration and invasion. wikipedia.orggenecards.orgthermofisher.com This aligns with observations of high CDCA8 expression in aggressive tumors.

Conversely, knockdown or underexpression of CDCA8 in cancer cell lines consistently leads to inhibited proliferation, reduced migration and invasion, and increased apoptosis. wikipedia.orggenecards.orgthermofisher.com These effects are often accompanied by cell cycle arrest, commonly at the G2/M phase, reflecting the protein's critical role in mitotic progression. thermofisher.com These findings from cellular models strongly support the role of CDCA8 as an oncogene and suggest that targeting its expression or activity could be a viable therapeutic strategy in cancers where it is overexpressed.

Mechanistic Link between this compound Perturbations and Disease Progression

The mechanistic link between this compound perturbations and disease progression is strongly established in the context of cancer. As a vital component of the CPC, p55CDC is indispensable for accurate chromosome segregation and cytokinesis. uniprot.orggenecards.orgnih.gov Overexpression or aberrant activity of p55CDC disrupts these processes, leading to chromosomal instability and aneuploidy, which are key drivers of tumor evolution and heterogeneity.

Furthermore, elevated p55CDC levels promote uncontrolled cell proliferation by facilitating cell cycle progression and enhancing the survival of rapidly dividing cancer cells, potentially through interactions with key signaling pathways like Akt and P53/Rb. genecards.orgthermofisher.com The ability of p55CDC to support increased proliferation and survival, coupled with its contribution to genomic instability, provides a powerful mechanistic explanation for its role in driving tumor initiation, progression, and contributing to poor patient outcomes. The consistent observation of p55CDC overexpression across numerous cancer types and the demonstrable impact of its manipulation in cellular models underscore its significance as a key factor in the pathophysiology of cancer.

Advanced Methodologies for the Investigation of P55cdc Protein

Genetic Engineering Approaches for Modulating p55CDC Protein Expression (e.g., CRISPR/Cas9, shRNA/siRNA)

Genetic engineering techniques, such as CRISPR/Cas9 and shRNA/siRNA, are fundamental tools for investigating protein function by precisely modulating gene expression levels. These methods allow researchers to decrease or eliminate protein expression (knockdown or knockout) or to increase expression (overexpression), providing insights into the phenotypic consequences of altered protein levels.

RNA interference (RNAi), utilizing molecules like short hairpin RNA (shRNA) or small interfering RNA (siRNA), is a widely adopted method for achieving gene knockdown at the post-transcriptional level semanticscholar.orguniprot.orgcdutcm.edu.cn. This technique relies on the degradation of target mRNA, reducing the amount of protein produced semanticscholar.org. Studies investigating cell cycle proteins often employ shRNA or siRNA to deplete p55CDC levels and observe the effects on mitotic progression and cell fate nih.gov.

The CRISPR/Cas9 system offers a powerful and versatile approach for precise genome editing, enabling targeted gene knockout, insertion, or modification at the DNA level semanticscholar.orgcdutcm.edu.cnnih.gov. This technology allows for the generation of complete loss-of-function phenotypes by disrupting the gene encoding p55CDC uniprot.org. Furthermore, CRISPR-based approaches can be adapted for high-throughput screening to identify genes that, when modified, affect p55CDC expression or function nih.gov. The combination of CRISPR/Cas9 and shRNA/siRNA can also be employed to differentiate between on-target effects and potential off-target effects or compensatory mechanisms triggered by genetic manipulation uniprot.org. For instance, comparing the outcomes of shRNA-mediated knockdown with CRISPR/Cas9-mediated knockout of the p55CDC gene can provide a more comprehensive understanding of its essential functions uniprot.org. Research involving live cell imaging of cells where endogenous Cdc20 has been depleted and replaced with transiently expressed variants highlights the application of genetic manipulation in studying p55CDC dynamics nih.gov. Transfection of antisense p55CDC cDNA has also been used to study the protein's essentiality for cell division flybase.org.

Biochemical Reconstitution Systems for this compound Activity Studies

Biochemical reconstitution systems are invaluable for dissecting the molecular mechanisms of protein function and interaction under controlled in vitro conditions. These systems allow researchers to purify or partially purify proteins of interest and reconstitute specific biochemical processes, such as enzymatic reactions or complex assembly.

In the context of p55CDC, biochemical reconstitution systems have been instrumental in studying its role as an activator of the APC/C ubiquitin ligase activity ijpsonline.com. In vitro ubiquitination assays, for example, can be reconstituted using purified APC/C, p55CDC, ubiquitin, and E1 and E2 enzymes to directly assess the ability of p55CDC to stimulate the ubiquitination of APC/C substrates like Cyclin B and securin ijpsonline.com. These assays can be modified to investigate the effects of post-translational modifications, such as phosphorylation, on p55CDC's interaction with and activation of the APC/C ijpsonline.com.

Studies utilizing biochemical analyses in various organisms, including yeast and Xenopus, have provided foundational insights into the activation of APC by WD-repeat proteins like Cdc20/p55CDC ijpsonline.com. Reconstitution studies have been crucial for understanding how p55CDC confers substrate specificity upon the APC/C complex nih.gov. By reconstituting the APC/C-p55CDC complex and its interaction with components of the mitotic checkpoint complex (MCC), researchers can analyze the biochemical basis of APC/C inhibition nih.govmdpi.com.

Advanced Microscopy Techniques for Spatiotemporal Analysis of this compound

Advanced microscopy techniques enable the visualization and analysis of protein localization, dynamics, and interactions within living or fixed cells with high spatial and temporal resolution. These methods are essential for understanding the dynamic nature of p55CDC throughout the cell cycle and its precise localization to cellular structures like kinetochores and the spindle.

Live cell imaging allows for the real-time observation of fluorescently tagged p55CDC, providing insights into its expression levels, degradation kinetics, and movement during different cell cycle phases nih.gov. This is particularly important for studying the dynamic association of p55CDC with the APC/C and its targets as cells progress through mitosis nih.gov.

Confocal microscopy provides high-resolution images of fluorescently labeled proteins within fixed or live cells, allowing for detailed analysis of p55CDC localization relative to other cellular components or proteins bolandlab.org. Immunofluorescence microscopy using antibodies specific to p55CDC can reveal its distribution in different cell cycle stages and its recruitment to structures like kinetochores bolandlab.org. Studies have used confocal microscopy to examine the localization of Cdc20/p55CDC protein on isolated chromosomes bolandlab.org.

Cryo-electron microscopy (cryo-EM) has been employed to determine the high-resolution structure of the APC/C complex, providing a structural framework for understanding how p55CDC interacts with the complex and its substrates mdpi.comebi.ac.uk. While cryo-EM provides static snapshots, it offers crucial details about the molecular architecture of the APC/C-p55CDC holoenzyme mdpi.comebi.ac.uk.

Techniques like Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM) can be used to study protein-protein interactions in living cells abcam.com. FRET-FLIM can detect close proximity between fluorescently tagged p55CDC and its binding partners, such as APC/C subunits or MCC components, providing evidence of direct interaction in their native cellular environment abcam.com. Innovative methodologies for spatiotemporal analysis of proteins in single live cells are continuously being developed, offering improved capabilities for studying the dynamic behavior of proteins like p55CDC nih.gov.

Proteomic and Interactomic Profiling of this compound Complexes

Proteomic and interactomic approaches are powerful for identifying and characterizing the protein composition of cellular complexes and mapping protein-protein interaction networks. These methods provide a global view of the proteins that associate with p55CDC, offering insights into its diverse functions and regulatory mechanisms.

Mass spectrometry-based proteomics, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a core technology for identifying and quantifying proteins in complex biological samples nih.govnih.govsigmaaldrich.comnih.gov. When coupled with affinity purification techniques (affinity enrichment mass spectrometry, AE-MS), proteomics can be used to isolate p55CDC-containing protein complexes and identify its interacting partners sigmaaldrich.com. This involves using antibodies or tags to pull down p55CDC and then analyzing the co-precipitated proteins by mass spectrometry sigmaaldrich.com. Quantitative proteomic methods, including stable isotope labeling of amino acids in cell culture (SILAC) or tandem mass tag (TMT) labeling, can be applied to compare the composition of p55CDC complexes under different cellular conditions or cell cycle stages nih.govsigmaaldrich.com.

Interactomic profiling aims to map the complete set of protein interactions within a cell or organism. Techniques like yeast two-hybrid screening, co-immunoprecipitation followed by Western blotting or mass spectrometry, and proximity-dependent biotinylation (e.g., BioID) can be used to identify proteins that physically interact with p55CDC bolandlab.orgwikipedia.org. STRING analysis, a database and tool for exploring protein interactions, can also be used to predict and visualize functional partners of proteins like CDC20 based on various sources of interaction evidence biorxiv.org.

Proteomic and interactomic studies have revealed that p55CDC interacts with the APC/C complex nih.govmdpi.com. It also forms part of the MCC, a complex that inhibits the APC/C in response to unattached kinetochores, and interacts with components like Mad2 and BubR1 nih.govmdpi.com. Immunoprecipitation of p55CDC has yielded protein complexes with associated kinase activity, although p55CDC itself lacks kinase domains, suggesting it interacts with protein kinases wikipedia.org.

Computational and Structural Modeling of this compound Interactions

Computational and structural modeling approaches provide theoretical frameworks and visualizations to understand the three-dimensional structure of p55CDC, its interactions with other molecules, and the dynamics of these interactions. These methods complement experimental techniques by providing testable hypotheses and detailed molecular insights.

Molecular docking simulations can predict the binding modes and affinities between p55CDC and potential interacting partners, such as small molecule inhibitors or other proteins biorxiv.org. These simulations use algorithms to explore possible orientations and conformations of the molecules to find the most energetically favorable binding poses biorxiv.org. Molecular docking has been applied to study the interaction of compounds with proteins like CDC20 biorxiv.org.

Structural modeling techniques, including homology modeling, de novo folding, and deep learning methods like AlphaFold2 and RoseTTAFold, can predict the three-dimensional structure of p55CDC based on its amino acid sequence or homologous proteins nih.gov. These predicted structures can then be used for further analysis, such as identifying potential interaction surfaces or designing mutations for functional studies nih.gov.

Integrative structural modeling combines data from various experimental techniques (e.g., mass spectrometry, cryo-EM) with computational approaches to build detailed models of protein complexes nih.gov. This is particularly useful for understanding the architecture of large complexes like the APC/C-p55CDC holoenzyme mdpi.comebi.ac.uk. Cryo-EM data provides low-to-medium resolution structural information of the APC/C, which can be refined and interpreted using computational modeling to understand how p55CDC binds and activates the complex mdpi.comebi.ac.uk. Computational approaches are increasingly used to model protein interactions and complexes at the molecular level nih.govuni-freiburg.de. The amino acid sequence of p55CDC contains repeats homologous to the beta subunit of G proteins, which are thought to mediate protein-protein interactions, suggesting a structural basis for its associations with other cell cycle proteins flybase.orgwikipedia.org.

In Vitro and Ex Vivo Cellular Models for this compound Research

Cellular models are essential for studying the biological functions of p55CDC within a living system, allowing researchers to manipulate protein levels or activity and observe the resulting cellular phenotypes. Both in vitro (cell culture) and ex vivo (tissue explants) models are utilized.

In vitro cell culture models, using various cell lines, are widely used for p55CDC research uni.lunih.govsemanticscholar.orgflybase.orgbolandlab.orgabcam.comyeastgenome.org. Immortalized or cancer cell lines, such as HeLa cells, are often used due to their ease of culture and manipulation nih.govmdpi.combolandlab.orgabcam.com. Specific cell lines like the murine myeloid cell line 32Dcl3 are valuable because they can be induced to proliferate, differentiate, or undergo apoptosis, allowing for the study of p55CDC's role in these diverse cellular processes uni.lu. CHO cells and human hepatoma HepG2 cells have also been used in studies involving p55CDC flybase.orgyeastgenome.org. These models enable experiments involving genetic manipulation (e.g., overexpression or knockdown of p55CDC), treatment with chemical inhibitors targeting p55CDC or its interacting partners, and live cell imaging to track protein dynamics nih.govsemanticscholar.orgflybase.org.

Ex vivo models involve the use of tissues or organs isolated from organisms that are maintained in culture for a limited time uniprot.orgnih.gov. While less common specifically for p55CDC research compared to in vitro cell lines, ex vivo systems can provide a more physiologically relevant context for studying protein function within a complex tissue environment uniprot.orgnih.gov. These models can be used to investigate the role of p55CDC in tissue-specific processes or in response to external stimuli that require intact tissue architecture uniprot.orgnih.gov.

Both in vitro and ex vivo models allow for detailed analysis of cell cycle progression, chromosome segregation, and cell fate decisions in response to perturbations of p55CDC. They are crucial for validating findings from biochemical and structural studies and for exploring the cellular consequences of p55CDC dysfunction.

MethodologyDescriptionApplication to p55CDC Research
Genetic Engineering (CRISPR/Cas9, RNAi)Modulating gene expression levels (knockout, knockdown, overexpression).Studying phenotypic effects of altered p55CDC levels, high-throughput screening, differentiating on-target vs. off-target effects. nih.govsemanticscholar.orguniprot.orgcdutcm.edu.cnnih.govflybase.org
Biochemical Reconstitution SystemsReconstituting molecular processes with purified proteins.Dissecting APC/C activation by p55CDC, studying effects of post-translational modifications, analyzing MCC inhibition of APC/C-p55CDC. ijpsonline.com
Advanced Microscopy TechniquesVisualizing protein localization, dynamics, and interactions in cells.Tracking p55CDC localization and movement, analyzing its association with cellular structures, studying protein interactions via FRET-FLIM, determining complex structures via cryo-EM. nih.govmdpi.combolandlab.orgebi.ac.ukabcam.comnih.gov
Proteomic and Interactomic ProfilingIdentifying protein complexes and mapping protein-protein interaction networks.Identifying p55CDC interacting partners (e.g., APC/C subunits, MCC components), characterizing protein complexes, quantitative analysis of complex composition. nih.govmdpi.comebi.ac.uknih.govsigmaaldrich.comnih.govwikipedia.orgbiorxiv.org
Computational and Structural ModelingPredicting protein structures, binding modes, and interaction dynamics.Predicting p55CDC structure, molecular docking with interacting partners or inhibitors, building models of APC/C-p55CDC complex, analyzing structural basis of interactions. mdpi.comflybase.orgebi.ac.ukwikipedia.orgbiorxiv.orgnih.govnih.govuni-freiburg.deuni-freiburg.de
In Vitro and Ex Vivo Cellular ModelsStudying protein function in cultured cells or tissue explants.Investigating p55CDC role in cell cycle progression, differentiation, apoptosis; observing cellular consequences of p55CDC manipulation; validating findings from other methods. uni.lunih.govsemanticscholar.orgflybase.orgbolandlab.orgabcam.comyeastgenome.orguniprot.orgnih.gov

Emerging Perspectives and Future Research Trajectories for P55cdc Protein

Identification of Novel p55CDC Protein Substrates and Regulatory Pathways

The identification of novel substrates and a deeper understanding of the regulatory pathways governing p55CDC activity are critical areas of ongoing research. Beyond the well-known mitotic regulators like Securin and Cyclin B, studies have identified other proteins targeted by APC/C-p55CDC, including Cyclin A, Nek2A, p21, and Mcl-1. nih.govnih.gov Recent research also suggests that p55CDC can regulate the stability of proteins involved in processes beyond the cell cycle, such as Nek1 in ciliary disassembly and REV1 in DNA repair. nih.gov Sp100, involved in viral resistance, transcriptional regulation, and apoptosis, has also been shown to be degraded by APC/C-p55CDC. nih.gov

Understanding the intricate regulatory mechanisms of APC/C, and by extension p55CDC, is another key focus. This includes investigating how different effector proteins influence conformational changes in the APC/C-p55CDC complex and how various spindle assembly checkpoint (SAC) effector proteins impact this process. nih.gov The order in which MCC subunits dissociate from the APC/C and how this influences p55CDC activation remains an area requiring further elucidation. nih.gov

Upstream factors regulating p55CDC expression and activity are also being explored. These include various proteins such as p53, Aurora A, RASSF1A, Emi1, Sirt2, APC15, and USP44, as well as microRNAs like miR-449 and miR-494. nih.govfrontiersin.org Further in-depth studies are needed to fully understand whether newly identified functions of p55CDC depend on its E3 ligase role and how they are linked to its cell cycle function. nih.gov

Elucidation of this compound's Roles Beyond the Canonical Cell Cycle

Accumulating evidence indicates that p55CDC's functions extend beyond its traditional role in cell cycle progression. nih.govnih.govelifesciences.org These non-canonical roles are gaining increasing attention in research. Studies have implicated p55CDC in processes such as neuronal differentiation, ciliary formation, and DNA damage repair. nih.gov

For instance, APC-p55CDC has been found to be recruited to the basal body of primary cilia and plays a role in regulating ciliary length and disassembly. elifesciences.org Inhibition of APC-p55CDC activity increases ciliary length, while overexpression suppresses cilium formation. elifesciences.org This highlights a novel function of APC beyond cell cycle control and suggests a critical role for ubiquitin-mediated proteolysis in ciliary disassembly. elifesciences.org Further studies are needed to dissect the detailed mechanisms underlying this process. elifesciences.org

p55CDC has also been shown to play a role in DNA damage repair. nih.govmdpi.com In the early stages of DNA damage, p55CDC can stabilize the RPA1 protein through protein-protein interactions, activating the ATR-mediated signaling cascade to aid in genomic repair. mdpi.com In later stages, it assists in subsequent repair steps through ubiquitin-mediated degradation of RPA1. mdpi.com This uncovers a novel role for p55CDC in regulating RPA1 during DNA damage repair, reinforcing its potential as a therapeutic target for overcoming radio-chemoresistance. mdpi.com

Additionally, p55CDC has been suggested to participate in cell growth, maturation, and death, suggesting a more diverse role in modulating cellular functions beyond cell cycle control. nih.gov The involvement of cell cycle regulators, including p55CDC, in modulating the functions of the immune system is also an emerging area of research. frontiersin.org

Deepening the Understanding of Allosteric Regulation and Conformational Dynamics of this compound

Understanding the allosteric regulation and conformational dynamics of p55CDC and the APC/C complex is crucial for comprehending its precise temporal and spatial regulation. Allosteric regulation involves the modulation of protein activity through binding at a site distinct from the active site, leading to conformational changes that alter function. frontiersin.orgfiveable.me These conformational changes are inherently dynamic processes. nih.govucsf.edu

High-resolution structural studies, including cryo-EM, have provided insights into the conformational states of the APC/C-MCC complex, revealing "closed" and "open" conformations that influence p55CDC's ability to recruit substrates. nih.gov Further work is required to determine the dynamics of these conformational changes and how effector proteins influence them during checkpoint silencing. nih.gov

Studies investigating the interaction between p55CDC and other proteins, such as Mad2, have shed light on the conformational changes involved in the assembly of the mitotic checkpoint complex (MCC), a key inhibitor of APC/C-p55CDC. researchgate.net Time-resolved NMR and molecular dynamics simulations are being used to understand these dynamic processes at an atomic level. researchgate.netmdpi.com These studies suggest that the conformational conversion of Mad2, promoted by a Mad2-interaction motif on p55CDC, involves sequential changes in flexible structural elements. researchgate.net

Multiple studies highlight that the localization and functions of p55CDC are tightly regulated through allosteric mechanisms involving protein-protein interactions, phosphorylation/dephosphorylation cascades, and other post-translational modifications. brookes.ac.uk The interplay between these regulatory mechanisms and the conformational dynamics of p55CDC and the APC/C is a key area for future investigation.

Development of Mechanistic Strategies for Modulating this compound Activity in Disease Models

Given the frequent overexpression of p55CDC in various human cancers and its association with tumor aggressiveness and poor prognosis, developing strategies to modulate its activity holds significant therapeutic potential. nih.govimrpress.comnih.govresearchgate.net Research is actively exploring mechanistic strategies to target p55CDC in disease models, particularly cancer.

Inhibitors of APC/C-p55CDC activity are being investigated as a therapeutic approach to target dividing cancer cells. elifesciences.org Small-molecule inhibitors like Apcin and TAME have been identified, although they may have limitations in activity and complicated outputs. imrpress.comelifesciences.org Combinations of inhibitors, such as pro-TAME and Apcin, have shown amplified inhibitory effects on cancer cell proliferation. imrpress.com

Targeting p55CDC has also shown promise in enhancing the radiosensitivity of tumor cells, suggesting its potential in combination therapies. nih.govmdpi.com Studies in hepatocellular carcinoma (HCC) models indicate that p55CDC inhibition can affect DNA damage repair pathways and increase cell death rates when combined with radiation. nih.gov

The identification of alternative p55CDC translational isoforms that can bypass SAC-mediated inhibition and promote mitotic exit even in the presence of perturbations suggests that modulating the levels or activity of specific isoforms could be a therapeutic strategy to influence mitotic arrest duration and anti-mitotic drug sensitivity. nih.govbiorxiv.org

Molecular docking studies are also being utilized to identify potential small molecules that can bind to and potentially inhibit p55CDC. biorxiv.org For example, ICG001 has shown binding affinity to CDC20 protein in molecular docking simulations. biorxiv.org

Systems Biology Approaches to Map the this compound Network

Systems biology approaches are becoming increasingly important for understanding the complex network of interactions and pathways in which p55CDC is involved. These approaches aim to map the this compound network and elucidate how its dysregulation contributes to disease. researchgate.netsemanticscholar.orgsystemsbiology.net

Protein-protein interaction (PPI) network analysis is a key tool in systems biology to identify proteins that interact with p55CDC and the functional pathways they are involved in. researchgate.netbiorxiv.orgnih.gov This helps in understanding the broader context of p55CDC function and identifying potential therapeutic targets within its network. researchgate.netnih.gov

Computational models are being developed to simulate the dynamics of mitotic biopathways, including the regulation of p55CDC and its interaction with the APC/C and other regulatory proteins. plos.org These models can help in understanding the complex interplay of factors that govern cell cycle progression and how perturbations in the p55CDC network can lead to aberrant cell division. plos.org

Translational Research Opportunities from this compound Mechanistic Insights

The growing mechanistic understanding of p55CDC's roles in both canonical and non-canonical pathways is opening up significant opportunities for translational research. The strong association of p55CDC overexpression with various cancers makes it a promising target for the development of novel cancer therapies. nih.govimrpress.comnih.govresearchgate.net

Translational research efforts are focused on leveraging the mechanistic insights to develop targeted therapies that modulate p55CDC activity. This includes the development of small-molecule inhibitors, peptide-based inhibitors, and strategies to target specific p55CDC isoforms. imrpress.comelifesciences.orgnih.govbiorxiv.org The potential of p55CDC inhibitors in combination therapies, particularly with radiation, is also being explored. nih.govmdpi.com

Furthermore, understanding the role of p55CDC in processes beyond the cell cycle, such as DNA damage repair and ciliary function, could lead to the development of therapies for other diseases where these processes are implicated. nih.govelifesciences.orgmdpi.com

The identification of p55CDC as a potential biomarker for diagnosis and prognosis in certain cancers, such as Wilms tumor and cholangiocarcinoma, presents translational opportunities for improving patient stratification and treatment strategies. frontiersin.orgnih.gov

Q & A

Q. What is the primary role of p55CDC in regulating the anaphase-promoting complex/cyclosome (APC/C)?

p55CDC (also known as CDC20) acts as a coactivator of the APC/C, enabling its ubiquitin ligase activity to target substrates like securin and cyclin B for proteasomal degradation, a prerequisite for anaphase onset. Its interaction with MAD2 ensures spindle assembly checkpoint (SAC) activation, delaying APC/C activity until chromosomes achieve proper kinetochore-microtubule attachment . Methodologically, co-immunoprecipitation (Co-IP) studies in HeLa cells confirm p55CDC-APC/C binding, with kinase activity assays revealing cell cycle-dependent phosphorylation patterns critical for substrate specificity .

Q. How does p55CDC interact with the spindle assembly checkpoint (SAC) proteins?

p55CDC forms a ternary complex with MAD2 and APC/C during metaphase, which is dissociated upon SAC satisfaction. Experimental validation involves synchronized cell cultures (e.g., thymidine block) and glycerol density gradient centrifugation to isolate MAD2-p55CDC complexes. Immunofluorescence in mitotic HeLa cells shows p55CDC localization at kinetochores, colocalizing with MAD2 during checkpoint activation . Western blotting of nocodazole-arrested cells demonstrates enhanced BUBR1-p55CDC binding under SAC activation .

Q. What experimental methods are used to study p55CDC’s cell cycle-dependent expression?

  • Pulse-chase labeling : Quantifies p55CDC synthesis rates in serum-activated cells, revealing peak biosynthesis at G2 phase .
  • Subcellular fractionation : Separates cytosolic (S100), particulate (P100), and nuclear fractions, showing distinct half-lives (1 h, 6 h, and >6 h, respectively) via PhosphorImager analysis .
  • Flow cytometry : Correlates p55CDC levels with cell cycle phases using phospho-specific antibodies (e.g., anti-phospho-Ser/Thr motifs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in p55CDC’s subcellular localization and degradation kinetics?

Discrepancies arise from cell type-specific dynamics (e.g., HeLa vs. PtK1 cells) and methodological variability. For example:

  • Half-life differences : In HeLa cells, cytosolic p55CDC degrades faster (t½ = 1 h) than nuclear pools (t½ >6 h) due to compartment-specific phosphatase/ubiquitinase activity .
  • Localization : Immunofluorescence in PtK1 cells detects diffuse cytoplasmic p55CDC in interphase, while kinetochore accumulation occurs only during mitosis .
    Solution : Standardize synchronization protocols (e.g., double thymidine block) and use cross-validated antibodies (e.g., anti-COOH-terminal vs. phospho-specific) to reduce artifact-driven variability .

Q. What methodological challenges arise when studying p55CDC-MAD2/BUBR1 interactions via Co-IP?

  • Antibody interference : Anti-p55CDC heavy chains (50 kDa) may co-migrate with MAD2 (24 kDa) or BUBR1 (120 kDa) in SDS-PAGE.
    Optimization : Crosslink antibodies to magnetic Dynabeads® to prevent heavy-chain elution, enabling clear distinction of target proteins .
  • Drug treatment effects : Peloruside A (PelA) prolongs MAD2-p55CDC binding at high concentrations (100 nM), complicating dissociation kinetics.
    Mitigation : Use time-course experiments with synchronized cells and quantitative Western blotting to track complex disassembly .

Q. How does p55CDC phosphorylation regulate its activity, and how is this analyzed experimentally?

p55CDC phosphorylation at Ser/Thr residues modulates APC/C binding and SAC responsiveness. Key approaches include:

  • In vitro kinase assays : Incubate p55CDC with BUBR1 kinase to assess phosphorylation-dependent changes in APC/C ubiquitination activity .
  • Phos-tag™ gels : Resolve phosphorylated isoforms in mitotic vs. interphase lysates, revealing mobility shifts indicative of cell cycle-specific modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.